4-Bromo-2-phenylthiazole

Übersicht

Beschreibung

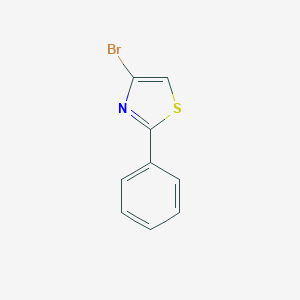

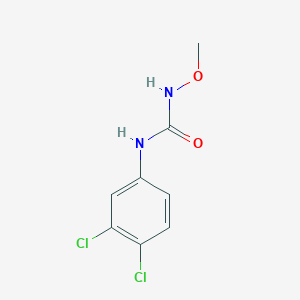

4-Bromo-2-phenylthiazole is a chemical compound with the molecular formula C9H6BrNS . It has a molecular weight of 240.12 and is a solid at room temperature . The IUPAC name for this compound is 4-bromo-2-phenyl-1,3-thiazole .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-phenylthiazole is confirmed by physicochemical and spectral characteristics . The InChI code for this compound is 1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H .Physical And Chemical Properties Analysis

4-Bromo-2-phenylthiazole is a solid at room temperature . It has a molecular weight of 240.12 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

4-Bromo-2-phenylthiazole derivatives have been studied for their potential as antimicrobial agents. Research has focused on combating drug resistance in pathogens by synthesizing new compounds that can act effectively against resistant strains. These efforts include the development of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which have shown promising pharmacological activities .

Anticancer Properties

The same derivatives mentioned above have also been explored for their anticancer properties. The increasing incidence of cancer and the resistance of cancerous cells to existing drugs make it crucial to find new therapeutic agents. 4-Bromo-2-phenylthiazole compounds are part of this search for more effective treatments .

Antifungal Efficacy

In addition to their antimicrobial and anticancer applications, these compounds have been investigated for their antifungal properties. The rise in infections caused by pathogenic fungi and the growing problem of drug-resistance necessitate the development of new antifungal agents. Derivatives of 4-Bromo-2-phenylthiazole are being studied in this context as well .

Synthesis and Biological Evaluation

The synthesis of 4-(4-Bromophenyl)-thiazol-2-amine derivatives and their biological evaluation is another area of research. These studies aim to understand the compound’s interactions with biological systems and assess its potential as a therapeutic agent .

Multitargeted Bioactive Molecules

2,4-Disubstituted thiazoles, which include 4-Bromo-2-phenylthiazole derivatives, are being evaluated as multitargeted bioactive molecules. Their activity against various microorganisms like Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger is being tested to determine their broad-spectrum efficacy .

Wirkmechanismus

Target of Action

4-Bromo-2-phenylthiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, and antitumor drugs Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Mode of Action

It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological outcomes . For instance, some thiazole derivatives have been found to exhibit their antitumor activity by interacting with tumor cells and inducing cytotoxic effects .

Biochemical Pathways

Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine .

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . For instance, a series of thiazole derivatives demonstrated potent cytotoxic effects on a prostate cancer cell line .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBWZNGTYRKKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)